molecular formula C10H12O B1353805 4-methyl-2,3-dihydro-1H-inden-1-ol CAS No. 67864-03-3

4-methyl-2,3-dihydro-1H-inden-1-ol

Cat. No. B1353805
CAS RN: 67864-03-3
M. Wt: 148.2 g/mol
InChI Key: JTUTZTVFJIHGGX-UHFFFAOYSA-N
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Description

“4-methyl-2,3-dihydro-1H-inden-1-ol” is a derivative of indane or indan, an organic compound with the formula C6H4(CH2)3 . It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It occurs at the level of about 0.1% in coal tar .


Synthesis Analysis

Indane is usually produced by hydrogenation of indene . Derivatives of indane can be obtained indirectly, for example, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst . The reaction yields indanedione ethyl ester, which can react with the sodium ions yielding a salt .


Molecular Structure Analysis

The molecular structure of “4-methyl-2,3-dihydro-1H-inden-1-ol” is similar to that of indane, with an additional methyl group attached to the five-carbon ring . The IUPAC Standard InChI for indane is InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2 .


Chemical Reactions Analysis

Indane derivatives can undergo various chemical reactions. For example, they can react with diethyl phthalate and ethyl acetate in the presence of metallic sodium and ethanol to yield indanedione ethyl ester . This ester can then react with sodium ions to yield a salt .

Scientific Research Applications

Cyclialkylation Studies

Giovannini et al. (2002) explored cyclialkylations of arylpentanols to 2,3-dihydro-1H-indene derivatives, including 4-methyl-2,3-dihydro-1H-inden-1-ol. They studied the acid-catalyzed cyclialkylation, providing insights into chemical rearrangements and the formation of indene derivatives, significant in organic synthesis and medicinal chemistry applications (Giovannini et al., 2002).

Antimicrobial Properties

Swamy et al. (2019) synthesized novel inden-1-one derivatives, including those structurally related to 4-methyl-2,3-dihydro-1H-inden-1-ol, and tested their antimicrobial activity. These compounds showed moderate to good activity against bacterial and fungal organisms, indicating potential applications in antimicrobial drug development (Swamy et al., 2019).

Serotonin Uptake Inhibition

Michals and Smith (1993) studied the absolute configuration of a compound structurally similar to 4-methyl-2,3-dihydro-1H-inden-1-ol, used as a serotonin uptake inhibitor. This research contributes to understanding the stereochemistry and pharmacological activity of indene derivatives in neuroscience (Michals & Smith, 1993).

Synthesis of Inden-1-ol Derivatives

Nagarajan et al. (2011) developed a facile one-pot synthesis for inden-1-ol derivatives, applicable to compounds like 4-methyl-2,3-dihydro-1H-inden-1-ol. This method is significant for producing various functionally diverse indene derivativesefficiently and has potential applications in material science and pharmaceutical synthesis (Nagarajan et al., 2011).

Anti-Inflammatory Agents

Sheridan et al. (2009) synthesized and studied the biological activity of diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which structurally relate to 4-methyl-2,3-dihydro-1H-inden-1-ol. These compounds showed significant anti-inflammatory activity, suggesting potential applications in developing new anti-inflammatory drugs (Sheridan et al., 2009).

Synthesis of Biologically Active Compounds

Prysiazhnuk et al. (2021) synthesized and studied the stereochemistry of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are crucial intermediates in synthesizing biologically active compounds. Their work contributes to the field of organic synthesis and drug development (Prysiazhnuk et al., 2021).

properties

IUPAC Name

4-methyl-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10-11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUTZTVFJIHGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2,3-dihydro-1H-inden-1-ol

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

NaBH4 is added, in portions, at 0° C., to the solution of 4-methyl-1-indanone in THF/CH3OH. After 3 hours the mixture is poured into water and extracted with ether. After washing the organic extracts to neutrality and anhydrifying on Na2SO4, the solvent is evaporated under vacuum. 22.0 g of 4-methyl-1-indanol are obtained (yield=99%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Yoshimatsu, A Yamada, K Nakata - The Journal of Organic …, 2018 - ACS Publications
Efficient kinetic resolution of racemic 1-indanol derivatives was achieved using triphenylchlorosilane by asymmetric silylation in the presence of chiral guanidine catalysts. The chiral …
Number of citations: 22 pubs.acs.org

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